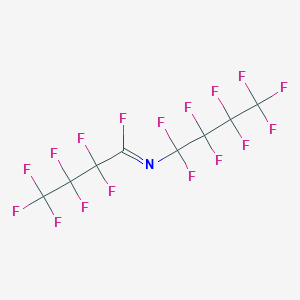
Per-fluoro-5-azanon-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Per-fluoro-5-azanon-4-ene is a fluorinated organic compound known for its unique chemical properties and reactivity. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Per-fluoro-5-azanon-4-ene can be synthesized through several methods. One common approach involves the reaction of perfluoro-2-methylpent-2-ene with guanidine hydrochloride in the presence of triethylamine. This reaction yields 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine . Another method involves the reaction with potassium thiocyanate (KSCN) in an aprotic dipolar solvent, producing perfluoro-1-(butylimino)butyl isothiocyanate .
Industrial Production Methods: Industrial production of fluorinated compounds, including this compound, often involves telomerization, electrochemical fluorination (ECF), and direct fluorination. These methods allow for the large-scale synthesis of fluorinated building blocks, which are then used to produce various PFAS .
Análisis De Reacciones Químicas
Types of Reactions: Per-fluoro-5-azanon-4-ene undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. For example, it reacts with primary amines containing a 2,6-di-tert-butylphenol fragment in the presence of triethylamine to form azetidine, 1,2-dihydroazete, and 1,2-dihydro-1,3-diazete derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include guanidine hydrochloride, potassium thiocyanate, and primary amines. Reaction conditions often involve the use of aprotic dipolar solvents and bases such as triethylamine .
Major Products Formed: The major products formed from reactions with this compound include fluorinated pyrimidines, triazines, isothiocyanates, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Per-fluoro-5-azanon-4-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex fluorinated compounds. In biology and medicine, fluorinated compounds are studied for their potential use in drug development and as imaging agents due to their unique properties . In industry, this compound is used in the production of non-stick coatings, firefighting foams, and other materials that require high chemical resistance and stability .
Mecanismo De Acción
The mechanism of action of per-fluoro-5-azanon-4-ene involves its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This stability allows the compound to interact with various molecular targets and pathways, making it useful in applications that require long-lasting and durable materials .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to per-fluoro-5-azanon-4-ene include perfluoro-2-methylpent-2-ene, perfluoro-1-(butylimino)butyl isothiocyanate, and other perfluorinated alkenes and amines .
Uniqueness: What sets this compound apart from other similar compounds is its specific reactivity with guanidine hydrochloride and primary amines, leading to the formation of unique heterocyclic compounds. Additionally, its stability and resistance to degradation make it particularly valuable in industrial applications .
Propiedades
Fórmula molecular |
C8F17N |
|---|---|
Peso molecular |
433.06 g/mol |
Nombre IUPAC |
(1Z)-2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23/b26-1- |
Clave InChI |
DVQXCHAOWHNHSQ-CYPCERQJSA-N |
SMILES isomérico |
C(=N/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(\C(C(C(F)(F)F)(F)F)(F)F)/F |
SMILES canónico |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


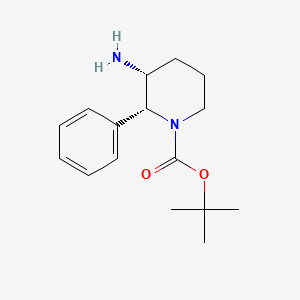
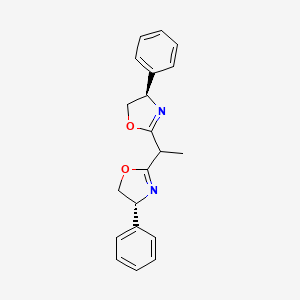
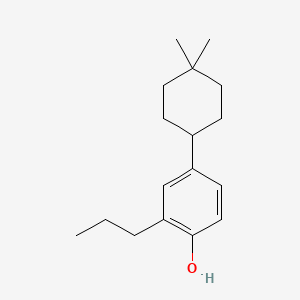
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
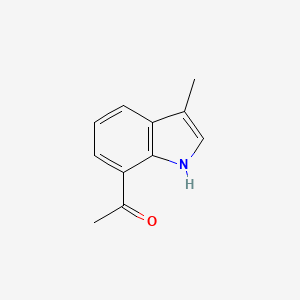
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
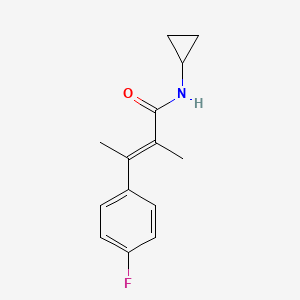
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

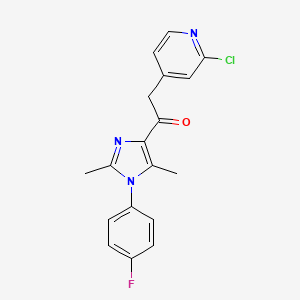

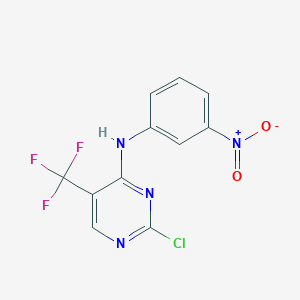
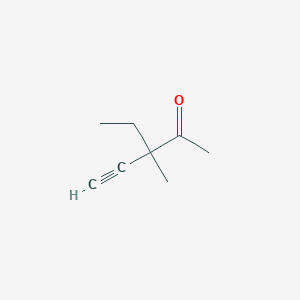
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
